rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride
Description
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is a bicyclic amine derivative featuring a fused hexahydroisoindole scaffold. The compound’s stereochemistry is defined by the (3aR,5R,7aS) configuration, indicating the spatial arrangement of substituents around its chiral centers. The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications, particularly in neurological and metabolic research . The racemic nature (rac-) of the compound implies a 1:1 mixture of enantiomers, which may influence its biological activity and pharmacokinetic profile compared to enantiopure analogs.
Properties
CAS No. |
2059917-88-1 |
|---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reduction of Ester Intermediates
Potassium borohydride (KBH₄) in tetrahydrofuran (THF) with lithium chloride (LiCl) reduces ethyl 2-oxocyclohexanecarboxylate to (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexylmethanol. This step achieves >90% yield under reflux conditions, establishing the trans-fused bicyclic framework.
N-Alkylation and Mesylation
Selective N-alkylation with ethyl bromoacetate in acetonitrile introduces the acetic acid sidechain, followed by mesylation using methanesulfonyl chloride (MsCl) to activate the hydroxyl group for subsequent cyclization. The mesylated intermediate undergoes intramolecular ring closure at 20–65°C, yielding a 95:5 ratio of (2S)- to (2R)-isomers.
Hydrogenolysis and Racemization
Hydrogenolysis with palladium on carbon (Pd/C) in ethanol cleaves the chiral auxiliary, producing the free amine. Acidic workup with hydrochloric acid generates the hydrochloride salt. To obtain the racemic form, the enantiomerically enriched product is subjected to racemization under basic conditions (e.g., potassium hydroxide), equilibrating the stereocenters.
Table 1: Reaction Conditions for Chiral Auxiliary-Mediated Synthesis
| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (S:R) |
|---|---|---|---|
| Reduction | KBH₄, LiCl, THF, reflux | 85–90 | N/A |
| N-Alkylation | Ethyl bromoacetate, Na₂CO₃, MeCN | 75–80 | N/A |
| Mesylation | MsCl, Et₃N, CH₂Cl₂ | 90–95 | N/A |
| Cyclization | KOH, H₂O, 20–65°C | 70–75 | 95:5 |
| Hydrogenolysis | Pd/C, H₂, HCl, EtOH | 80–85 | N/A |
Thio-Claisen Rearrangement Approach
An alternative racemic synthesis, derived from studies on sarain alkaloid cores, utilizes a thio-Claisen rearrangement to install the bicyclic framework. This method avoids chiral auxiliaries and achieves moderate yields through a ten-step sequence:
Thio-Claisen Rearrangement
Treatment of thioketal intermediates with Lewis acids (e.g., BF₃·OEt₂) induces-sigmatropic rearrangement, forming a γ,δ-unsaturated ketone. Subsequent reduction with sodium borohydride (NaBH₄) yields the cis-fused octahydroisoindole skeleton.
Hydroxylation and Salt Formation
Oxidation of the ketone intermediate with manganese dioxide (MnO₂) introduces the 5-hydroxyl group. Final treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.
Table 2: Thio-Claisen Route Performance Metrics
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thio-Claisen | Thioketal, BF₃·OEt₂, CH₂Cl₂ | 65–70 |
| Reduction | NaBH₄, MeOH | 75–80 |
| Oxidation | MnO₂, CH₂Cl₂ | 60–65 |
| Salt Formation | HCl, EtOH | 85–90 |
Ring-Closing Metathesis (RCM) Strategies
Recent advances employ Grubbs catalysts for constructing the bicyclic core via RCM. A diene precursor, synthesized from cyclohexene oxide, undergoes metathesis to form the octahydroisoindole framework. Subsequent hydroxylation and salt formation mirror earlier methods.
Table 3: RCM Route Efficiency
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diene Synthesis | Cyclohexene oxide, Grignard reagent | 70–75 |
| RCM | Grubbs II catalyst, CH₂Cl₂ | 50–60 |
| Hydroxylation | OsO₄, NMO | 55–60 |
Comparative Analysis of Methods
Scalability and Cost
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Fully saturated isoindoline derivatives.
Substitution: Halogenated isoindoline derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is in the development of pharmaceuticals. Its structural characteristics allow it to function as a potential scaffold for drug design targeting various diseases.
Potential Therapeutic Uses:
- Neurological Disorders : Compounds similar to rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol have shown promise in treating conditions such as anxiety and depression by modulating neurotransmitter systems.
- Antidepressant Activity : Research indicates that isoindole derivatives can exhibit antidepressant-like effects in animal models, suggesting potential for treating major depressive disorder.
Biological Studies
The compound is also utilized in biological studies to understand its interaction with different receptors and enzymes.
Key Areas of Investigation:
- Receptor Binding Studies : Investigating how the compound binds to specific receptors can provide insights into its mechanism of action and therapeutic potential.
- Enzyme Inhibition : Studies have shown that certain isoindole derivatives can inhibit enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules.
Applications in Synthesis:
- Building Block for Complex Molecules : The compound can be used as a starting material for synthesizing other biologically active compounds.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isoindole compounds exhibited significant antidepressant-like activity in rodent models. The study highlighted the importance of the stereochemistry of these compounds in their efficacy .
Case Study 2: Neuroprotective Properties
Research conducted at a leading pharmaceutical institute explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that this compound could mitigate neuronal cell death and promote survival pathways .
Mechanism of Action
The mechanism of action of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
(3aR,7aS)-octahydro-1H-isoindole hydrochloride (CAS 161829-92-1)
- Key Differences : Lacks the hydroxyl (-OH) group at position 5 present in the target compound.
- Studies suggest this derivative exhibits weaker affinity for σ-1 receptors compared to hydroxyl-containing analogs .
- Stereochemistry : Shares the (3aR,7aS) configuration but lacks the additional 5R chiral center.
Bicyclo[2.2.2]octane-2-methanamine, 3-(3,4-dichlorophenyl)-N,N-dimethyl-, hydrochloride (CAS 59496-26-3)
- Structural Features : Incorporates a dichlorophenyl substituent and dimethylamine group on a bicyclo[2.2.2]octane scaffold.
- Functional Contrast : The dichlorophenyl group enhances lipophilicity and may confer selectivity for serotonin or dopamine transporters. Unlike the target compound, this analog lacks a hydroxyl group, impacting solubility and metabolic pathways .
Functional Group Variations
1H-Indole-3-carboxylic acid ester derivatives (e.g., CAS 57010-32-9)
- Key Features: Combines the isoindole core with a carboxylic acid ester and dimethylaminopropyl chain.
- Biological Relevance: The ester group increases metabolic stability, while the dimethylaminopropyl chain may enhance CNS activity. However, the absence of a hydroxyl group limits hydrogen-bonding interactions critical for enzyme inhibition .
Butanoic acid, 4-amino-, ethyl ester, hydrochloride (CAS 6937-16-2)
- Structural Divergence: Linear chain structure with an amino-ester group instead of a bicyclic framework.
- Application : Primarily used as a synthetic intermediate for peptidomimetics, contrasting with the isoindol-based compounds’ focus on receptor modulation .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
- Molecular Formula : CHClNO
- Molecular Weight : 177.67 g/mol
- CAS Number : 1373219-02-3
Research indicates that this compound acts as a selective negative modulator of NMDA receptors containing the NR2B subunit. This modulation can influence synaptic plasticity and has implications for neurological conditions such as Alzheimer's disease and schizophrenia .
Biological Activities
The compound exhibits various biological activities, which can be summarized as follows:
Case Study 1: Neuroprotective Effects
A study conducted on rat models demonstrated that administration of this compound significantly reduced neuronal cell death following induced oxidative stress. The results indicated a marked decrease in biomarkers associated with neurodegeneration.
Case Study 2: Antidepressant Activity
In a randomized controlled trial involving mice subjected to chronic stress, treatment with the compound led to significant improvements in behavior on the forced swim test and tail suspension test, suggesting antidepressant-like effects. The underlying mechanism was hypothesized to involve modulation of serotonin and norepinephrine pathways.
Research Findings
Recent studies have focused on the pharmacological profile of this compound:
Q & A
Advanced Research Question
- Molecular Docking : Predict binding modes to targets like σ receptors using AutoDock Vina or Schrödinger Suite .
- QSAR Modeling : Correlate substituent effects (e.g., alkyl chains at the 5-position) with bioactivity using Hammett or Hansch parameters .
- DFT Calculations : Optimize stereoelectronic properties (e.g., proton affinity of the tertiary amine) to enhance solubility or stability .
How does the hydrochloride salt form influence the physicochemical properties of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol?
Basic Research Question
The hydrochloride salt:
- Enhances Solubility : Increases water solubility via ion-dipole interactions, critical for in vivo studies.
- Improves Stability : Reduces hygroscopicity compared to freebase forms.
- Modifies Melting Point : Typically elevates melting points (e.g., >200°C), aiding purification via recrystallization .
What analytical challenges arise in characterizing degradation products of this compound?
Advanced Research Question
Common degradation pathways include:
- Oxidation : At the isoindol nitrogen, forming N-oxide derivatives. LC-HRMS with CID fragmentation identifies these products .
- Hydrolysis : Cleavage of the bicyclic ring under acidic conditions. Stability-indicating HPLC methods (e.g., pH-stressed assays) are essential for quantification .
How can researchers correlate the stereochemistry of this compound with its pharmacokinetic profile?
Advanced Research Question
- Chiral Pharmacokinetics : Administer enantiopure forms intravenously/orally to measure AUC, Cₘₐₓ, and t₁/₂ differences.
- Tissue Distribution Studies : Use radiolabeled enantiomers (³H/¹⁴C) to track organ-specific accumulation via autoradiography .
- Metabolite Identification : LC-MSⁿ screens for stereospecific metabolites (e.g., glucuronidation at the 5-OH group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
